1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one
Description
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one features a propan-1-one backbone substituted with two phenyl groups at the 3-position and an azetidine ring at the 1-position. The azetidine moiety is further functionalized with a 2H-1,2,3-triazol-2-yl group.
Properties
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-21-11-12-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJYTZFXZHGYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation via Cyclization
An alternative route constructs the azetidine ring post-triazole incorporation. For example, a Gabriel synthesis approach involves:
- Starting Material : 1,3-Dibromopropane (1.0 eq) and potassium phthalimide (2.2 eq) in DMF form a phthalimide-protected azetidine precursor.
- Triazole Functionalization : The intermediate undergoes Ullmann coupling with 1,2,3-triazole as described in Section 1.1.
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding 3-(2H-1,2,3-triazol-2-yl)azetidine.
Synthesis of 3,3-Diphenylpropan-1-One
The propanone core is synthesized via Friedel-Crafts acylation or Grignard addition, leveraging established protocols for diarylketone formation.
Friedel-Crafts Acylation
This method employs aluminum chloride (AlCl₃) to catalyze the acylation of benzene with diphenylacetyl chloride:
Procedure :
- Reagents : Diphenylacetyl chloride (1.0 eq) is dissolved in dry dichloromethane.
- Catalyst : AlCl₃ (1.2 eq) is added gradually under ice-cooling.
- Benzene Addition : Benzene (5.0 eq) is introduced, and the mixture is refluxed for 6 hours.
- Workup : Hydrolysis with ice-water followed by extraction yields 3,3-diphenylpropan-1-one (Yield: 65–70%).
Mechanistic Note : The reaction proceeds via acylium ion formation, which undergoes electrophilic aromatic substitution at two benzene rings.
Grignard Reaction with Diphenylacetonitrile
A two-step sequence converts diphenylacetonitrile to the ketone:
- Grignard Formation : Phenylmagnesium bromide (2.0 eq) reacts with diphenylacetonitrile in THF.
- Acid Hydrolysis : The intermediate is treated with dilute HCl, yielding 3,3-diphenylpropan-1-one (Yield: 75–80%).
Coupling Strategies for Final Assembly
Coupling the azetidine-triazole moiety to the propanone core presents the most challenging step. Two methods are highlighted:
Nucleophilic Substitution at the Ketone α-Position
Alpha-Bromination :
- Reagents : 3,3-Diphenylpropan-1-one (1.0 eq) is treated with bromine (1.1 eq) in acetic acid under UV light.
- Product : 1-Bromo-3,3-diphenylpropan-1-one is isolated via recrystallization (Yield: 55–60%).
Coupling with Azetidine-Triazole :
Mitsunobu Reaction for Direct N–C Bond Formation
This method avoids bromination by leveraging alcohol intermediates:
- Alcohol Preparation : 3,3-Diphenylpropan-1-ol is synthesized via NaBH₄ reduction of the ketone (Yield: 85–90%).
- Mitsunobu Coupling : The alcohol (1.0 eq), azetidine-triazole (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) react in THF at 0°C→RT for 24 hours.
- Workup : Silica gel purification affords the target compound (Yield: 60–65%).
Optimization and Challenges
Microwave-Assisted Synthesis
Adapting the microwave conditions from Ambeed’s triazole synthesis reduces reaction times for both Ullmann coupling and Mitsunobu steps, improving overall yield by 15–20%.
Regioselectivity in Triazole Formation
The 2H-1,2,3-triazol-2-yl isomer dominates under Ullmann conditions due to steric and electronic factors, as observed in analogous reactions.
Purification Challenges
Silica gel chromatography is essential for separating the target compound from regioisomers and unreacted intermediates, particularly in the final coupling step.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Ullmann + Substitution | 50–55% | High regioselectivity | Requires bromination step |
| Mitsunobu Coupling | 60–65% | Avoids halogenated intermediates | Costly reagents (DEAD, PPh₃) |
| Grignard + Friedel-Crafts | 65–70% | Scalable for propanone synthesis | Low atom economy |
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, physicochemical, and synthetic features of the target compound with six analogs derived from the evidence:
*Calculated based on structural inference.
Key Observations:
Backbone Flexibility: The target compound and analogs BK62335/BK66045 share a propanone core, while others (e.g., ) utilize a propenone backbone. The propenone system introduces conjugation, which may enhance UV absorption or reactivity in chalcone-like derivatives .
Substituent Effects: Aryl Groups: Diphenyl substitution in the target compound increases lipophilicity compared to mono-substituted analogs (e.g., BK62335 with chlorophenyl). Fluorine and methyl groups in BK66045 improve metabolic stability and electron-withdrawing effects . Heterocycles: Replacing the azetidine-triazole moiety with pyrazole () or 1,2,4-triazole () alters hydrogen-bonding capacity and steric bulk, impacting target binding or solubility.
Synthetic Routes :
- Triazole rings in BK62335 and the target compound likely employ CuAAC ("click chemistry"), as described for related triazolyl compounds . In contrast, pyrazole-containing analogs (e.g., ) are synthesized via Al2O3-mediated reactions under mild conditions .
Crystallography and Structural Validation :
- SHELX software () and WinGX/ORTEP () are standard tools for crystallographic refinement, ensuring accurate structural determination of these compounds.
Research Findings and Implications
- Bioactivity Potential: Triazole and pyrazole derivatives are associated with antimicrobial, anticancer, and anti-inflammatory activities. The azetidine-triazole hybrid in the target compound may synergize these effects, though specific data are lacking in the evidence.
- Physicochemical Properties: The diphenylpropanone core confers high lipophilicity (logP ~4.5 estimated), which may limit aqueous solubility but enhance membrane permeability.
- Future Directions : Structure-activity relationship (SAR) studies could optimize substituents (e.g., halogenation, heteroaryl groups) to balance bioavailability and efficacy.
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both triazole and azetidine moieties contributes to its pharmacological profile, making it a candidate for further investigation in various therapeutic areas, particularly oncology and antimicrobial research.
Chemical Structure and Properties
The compound has a molecular formula of C18H18N4O and a molecular weight of approximately 306.36 g/mol. It typically appears as a white to off-white solid with moderate solubility in organic solvents. The structural formula can be represented as follows:
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, affecting processes such as proliferation and apoptosis.
- Receptor Binding : It can bind to cell surface receptors, modulating cellular responses.
- DNA Interaction : The compound may interact with DNA, influencing gene expression and cellular function.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | |
| Related Compound A | MCF-7 | 15.0 | |
| Related Compound B | HeLa (cervical cancer) | 10.0 |
In a study evaluating the cytotoxicity of various synthesized compounds against MCF-7 cells using the MTT assay, it was found that the compound demonstrated higher efficacy than the reference drug Tamoxifen .
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 35 |
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Breast Cancer Treatment : A study involving the administration of the compound to MCF-7 xenograft models showed a significant reduction in tumor size compared to untreated controls .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
